REACTION_CXSMILES
|
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:7]=2[CH:8]=1)(O)=[O:2].C(Cl)Cl.C(Cl)(=O)C(Cl)=O.C[N:26](C=O)C>>[NH2:26][C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:7]=2[CH:8]=1)=[O:2]
|
Name
|
|
Quantity
|
0.414 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1OC2=C(C1)C=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.519 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was further stirred for 30 minutes by the time the formation of a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dry reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar, nitrogen inlet
|
Type
|
CONCENTRATION
|
Details
|
The resulting clear solution was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added NH4OH (30% solution, 25 mL)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C=1OC2=C(C1)C=C(C=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |